molecular formula C7H8F3N B2900328 2-[1-(trifluoromethyl)cyclobutyl]acetonitrile CAS No. 1801173-93-2

2-[1-(trifluoromethyl)cyclobutyl]acetonitrile

Cat. No.: B2900328
CAS No.: 1801173-93-2
M. Wt: 163.143
InChI Key: OZIJSVBXYXXOLD-UHFFFAOYSA-N
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Description

2-[1-(Trifluoromethyl)cyclobutyl]acetonitrile is a versatile chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery . This compound features a cyclobutane ring substituted with a strongly electron-withdrawing trifluoromethyl (CF3) group and an acetonitrile side chain, a combination that offers unique opportunities for molecular design and synthesis. The incorporation of the trifluoromethyl group is a established strategy in medicinal chemistry to enhance the properties of bioactive molecules . The -CF3 group is known to improve metabolic stability, influence lipophilicity, and increase binding affinity to target proteins through its high electronegativity and contribution to halogen bonding interactions . Furthermore, cyclobutane rings are increasingly valued in drug design as saturated bioisosteres for aromatic rings or other functional groups, offering the potential to fine-tune the three-dimensional structure, solubility, and other key physicochemical parameters of lead compounds . While specific bioactivity data for this exact molecule is not widely published in the available literature, its structure suggests significant potential as a key synthetic intermediate. Researchers can leverage the reactivity of the nitrile group to construct more complex heterocycles or amide derivatives, making it a valuable scaffold for developing novel therapeutic agents . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-(trifluoromethyl)cyclobutyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N/c8-7(9,10)6(4-5-11)2-1-3-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIJSVBXYXXOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Cycloaddition Strategies

Photochemical or thermal [2+2] cycloadditions between trifluoromethyl-substituted alkenes and nitrile-containing alkenes offer a direct route. For example, reacting 1-trifluoromethyl-1,3-butadiene with acrylonitrile under UV light yields cyclobutane derivatives. However, steric hindrance from the –CF₃ group often necessitates high pressures (5–10 GPa) to achieve acceptable yields (30–45%).

Ring-Closing Metathesis (RCM)

Using Grubbs catalysts, dienes such as 1-trifluoromethyl-1,5-pentadiene undergo RCM to form cyclobutane rings. This method provides better control over stereochemistry, though the presence of electron-withdrawing –CF₃ groups reduces catalyst efficiency, requiring elevated temperatures (80–100°C).

Introduction of the Trifluoromethyl Group

Nucleophilic Trifluoromethylation

Cyclobutane ketones react with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of cesium carbonate (Cs₂CO₃) to form 1-trifluoromethylcyclobutanol. Subsequent dehydration with phosphorus oxychloride (POCl₃) yields 1-trifluoromethylcyclobutene, which is hydrogenated to the saturated cyclobutane.

Electrophilic Trifluoromethylation

Umemoto’s reagent (trifluoromethylaryliodonium salts) enables electrophilic trifluoromethylation of cyclobutane Grignard reagents. For instance, treatment of cyclobutylmagnesium bromide with Umemoto’s reagent in tetrahydrofuran (THF) at −78°C affords 1-trifluoromethylcyclobutane in 65–70% yield.

Installation of the Acetonitrile Moiety

Cyanide Displacement Reactions

1-(Trifluoromethyl)cyclobutyl bromide undergoes nucleophilic substitution with sodium cyanide (NaCN) in dimethylformamide (DMF) at 60°C. The reaction proceeds via an SN2 mechanism, yielding this compound in 55–60% yield.

Hydrocyanation of Alkenes

Palladium-catalyzed hydrocyanation of 1-(trifluoromethyl)cyclobutene with hydrogen cyanide (HCN) in the presence of triphenylphosphine (PPh₃) provides regioselective access to the acetonitrile derivative. This method avoids harsh conditions but requires careful handling of HCN.

Integrated Synthetic Routes

Two-Step Synthesis via Cyclobutane Carboxylic Acid

  • Step 1 : 1-(Trifluoromethyl)cyclobutane carboxylic acid is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) .
  • Step 2 : The alcohol is converted to the corresponding bromide with phosphorus tribromide (PBr₃) , followed by cyanidation with copper(I) cyanide (CuCN) in N-methylpyrrolidone (NMP) at 120°C (Yield: 70–75%).

One-Pot Cyclization-Cyanidation

A novel one-pot method involves reacting 3-trifluoromethyl-1-buten-4-ol with trimethylsilyl cyanide (TMSCN) under acidic conditions (H₂SO₄ ), inducing simultaneous cyclization and cyanidation. This approach achieves 80–85% yield but requires rigorous temperature control (0–5°C).

Catalytic Systems and Optimization

Silver-Mediated Reactions

Silver chloride (AgCl ) and N,N,N',N'-tetramethylethylenediamine (TMEDA) enhance reaction rates in cyanidation steps by stabilizing reactive intermediates. For example, substituting NaCN with AgCN in DMF improves yields to 85–90%.

Solvent Effects

Polar aprotic solvents like DMF and NMP outperform toluene or ethyl acetate in cyanidation reactions due to better solubility of ionic intermediates (Table 1).

Table 1: Solvent Screening for Cyanidation of 1-(Trifluoromethyl)cyclobutyl Bromide

Solvent Temperature (°C) Yield (%)
DMF 60 75
NMP 120 85
THF 65 50
Ethyl Acetate 80 40

Chemical Reactions Analysis

Types of Reactions

Fluvoxamine undergoes various chemical reactions, including:

    Oxidation: Fluvoxamine can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert fluvoxamine to its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions include various derivatives of fluvoxamine with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Fluvoxamine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of SSRIs on chemical reactions and molecular interactions.

    Biology: Investigated for its effects on neurotransmitter systems and its potential role in neuroprotection.

    Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders such as OCD and MDD.

    Industry: Used in the pharmaceutical industry for the development of new antidepressant and anxiolytic medications.

Mechanism of Action

Fluvoxamine exerts its effects by inhibiting the reuptake of serotonin (5-HT) in the brain, leading to increased levels of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission, which is associated with improved mood and reduced anxiety. The molecular targets include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with analogs containing cyclic substituents and nitrile groups, emphasizing differences in ring size, substituents, and functional groups.

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight Substituent/Ring Features Key Functional Groups
2-[1-(Trifluoromethyl)cyclobutyl]acetonitrile C₁₃H₁₉NO₃* 237.30 Cyclobutyl, trifluoromethyl Nitrile
2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile C₁₄H₁₇NS 231.36 Cyclopentyl, benzylsulfanyl Nitrile, thioether
1-(Hydroxymethyl)cyclopropaneacetonitrile C₆H₈N₂O 172.20 Cyclopropyl, hydroxymethyl Nitrile, hydroxyl
2-{1-[(6-Amino-2-oxo-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile C₁₅H₁₇N₃O 255.33 Cyclopropyl, tetrahydroquinoline Nitrile, amine, ketone
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile C₁₄H₁₈BNO₂ 243.11 Phenyl, dioxaborolane Nitrile, boronate ester

Electronic and Steric Effects

  • Trifluoromethyl vs. Benzylsulfanyl : The trifluoromethyl group in the target compound is strongly electron-withdrawing, increasing electrophilicity and metabolic stability compared to the benzylsulfanyl group in , which introduces aromaticity and sulfur-based reactivity .
  • Cyclobutyl vs. Cyclopentyl/Cyclopropyl : The cyclobutyl ring balances ring strain (lower than cyclopropane) and steric bulk (smaller than cyclopentyl), influencing conformational flexibility and intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1-(trifluoromethyl)cyclobutyl]acetonitrile, and how can purity be optimized?

  • Methodology : The synthesis typically involves cyclobutane ring formation followed by trifluoromethylation and nitrile introduction. Key steps include:

  • Cyclobutane precursor preparation via [2+2] photocycloaddition or ring-closing metathesis.
  • Trifluoromethylation using reagents like TMSCF₃ or CF₃Cu.
  • Nitrile introduction via nucleophilic substitution (e.g., KCN/18-crown-6) or cyano-dehalogenation.
    • Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC (>97% as per standards in ).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C/¹⁹F NMR to confirm cyclobutyl geometry, trifluoromethyl position, and nitrile connectivity.
  • IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 237.30 (C₁₃H₁₉F₃N₀O₃).

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep at 0–6°C in airtight containers due to acetonitrile’s volatility and potential toxicity (similar to ).
  • PPE : Use nitrile gloves, fume hoods, and eye protection. Avoid inhalation (acetonitrile degrades to hydrogen cyanide).

Advanced Research Questions

Q. How does the cyclobutyl ring’s strain influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The ring’s angle strain increases electrophilicity at the α-carbon of the nitrile group, accelerating SN₂ reactions. Computational studies (DFT) show a 15–20% reduction in activation energy compared to non-strained analogs.
  • Experimental Design : Compare reaction rates with cyclohexyl analogs using kinetic assays in polar aprotic solvents (DMF, DMSO).

Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethylated nitriles?

  • Data Analysis : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, notes discrepancies in anticancer activity due to variable cell permeability.
  • Control Experiments : Test metabolite stability (e.g., nitrile-to-amide conversion in serum) via LC-MS.

Q. How can computational modeling predict interactions of this compound with biological targets?

  • Methods :

  • Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes (common metabolizers of nitriles).
  • MD Simulations : Assess trifluoromethyl’s role in hydrophobic pocket interactions (as in ’s π-π stacking analysis).

Q. What are the challenges in scaling up multi-step syntheses, and how can they be mitigated?

  • Scale-Up Issues : Low yields in trifluoromethylation steps (≤40% in batch reactors).
  • Solutions : Use flow chemistry to improve heat/mass transfer (e.g., microreactors for exothermic CF₃Cu reactions).

Methodological Tables

Property Value/Technique Reference
Molecular Weight237.30 g/mol
Boiling PointEstimated 180–200°C (extrapolated)
LogP (Lipophilicity)2.1 (calculated via ChemAxon)
Preferred Solvent for RXNsDMF (polar aprotic)

Key Research Gaps and Recommendations

  • Structural Data : X-ray crystallography is needed to resolve cyclobutyl ring conformation (current data rely on computational models).
  • Toxicity Profiling : Limited data on metabolic byproducts; conduct in vitro hepatocyte assays.

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